5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

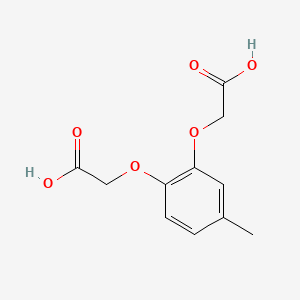

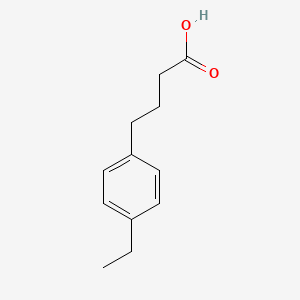

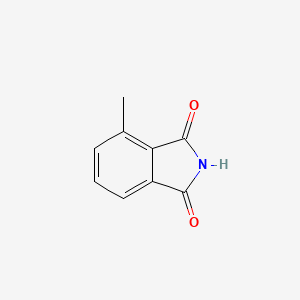

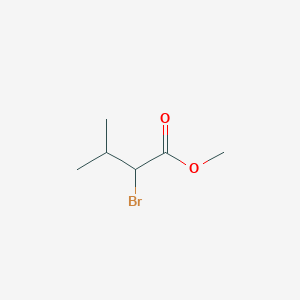

The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone” is a complex organic molecule. It contains a 1,3-dioxolane ring, which is a type of acetal and is commonly used as a protecting group in organic synthesis . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .

Molecular Structure Analysis

The 1,3-dioxolane ring in the compound is a cyclic acetal, and these types of structures are generally used to protect carbonyl groups during chemical reactions . The thiophene ring is aromatic and contains a sulfur atom, which can contribute to the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,3-dioxolane and thiophene rings. The 1,3-dioxolane could potentially be hydrolyzed under acidic or basic conditions to yield the original carbonyl compound . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, compounds containing 1,3-dioxolane rings are stable and can be stored without significant risk of decomposition . Thiophene is relatively stable but can be reactive due to its aromaticity .Applications De Recherche Scientifique

Molecular Modeling and Antioxidant Evaluation

Research on derivatives of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl) ethylidene-hydrazinylthiazole and 2-(5-bromothiophen-2-oyl)thieno[2,3-b]pyridine, prepared using a precursor similar to the compound of interest, focused on understanding their electronic structures and chemical reactivity. The study highlighted the potential of these compounds as antioxidants. Compounds with thiazole rings exhibited the highest antioxidant activity, indicating their potential in therapeutic applications (Althagafi, 2022).

Catalysis and Synthesis

Heterogeneously Catalyzed Condensations

The compound under investigation was utilized in the catalyzed condensation of glycerol with other chemicals, aiming to produce potential novel platform chemicals. The study emphasized identifying conditions that favor the formation of specific desired products, showcasing the compound’s role in synthesizing industrially relevant chemicals (Deutsch, Martin, & Lieske, 2007).

Synthesis of Monoprotected 1,4-Diketones

A study highlighted the use of photosensitized hydrogen abstraction from compounds related to the compound of interest, leading to the production of monoprotected 1,4-diketones. This research showcased a method for synthesizing 1,4-diketones via radicals, providing insights into the chemical behavior and potential applications of the compound in organic synthesis (Mosca, Fagnoni, Mella, & Albini, 2001).

Design of Catalysts for Fragrance Synthesis

A study focused on synthesizing a compound with a blossom orange scent, using a derivative similar to the compound of interest. The research highlighted the importance of catalyst properties, such as hydrophobicity and active site count, in the synthesis process. It showcased the compound’s potential use in the fragrance industry and the significance of catalyst design in chemical synthesis (Climent, Velty, & Corma, 2002).

Protection of Carbonyl Groups

Protection of Ketones and Aldehydes

The compound was utilized in the mild, room-temperature protection of ketones and aldehydes as 1,3-dioxolane derivatives. This process highlighted the compound’s utility in protecting sensitive functional groups in organic synthesis, enabling more complex chemical transformations without degrading vulnerable structures (Hassner, Bandi, & Panchgalle, 2012).

Photochemical Properties

Photochromism and Optical Recording

A study investigated novel photochromic dithienylethenes related to the compound of interest, focusing on their photochemical properties, such as photochromism and fluorescence. This research highlighted the compound’s potential in optical recording and other photochemically reliant applications (Yang et al., 2006).

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-3-4-9(2)12(14)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,3-4,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSZSJLOALDQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641911 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone | |

CAS RN |

898772-90-2 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)